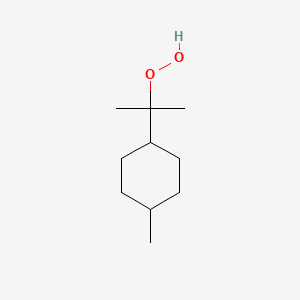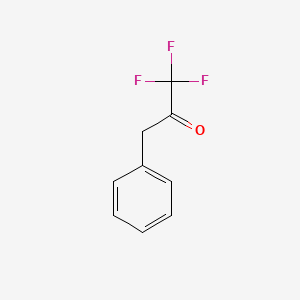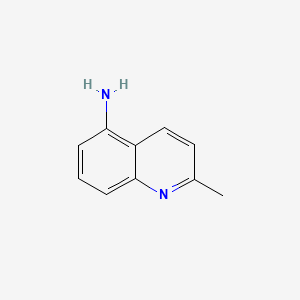
2-Méthylquinolin-5-amine
Vue d'ensemble
Description
2-Methylquinolin-5-amine is a derivative of quinoline and contains a methyl group at the 2nd position and an amino group at the 5th position of the quinoline ring . It is an aromatic amine and can be utilized in various synthetic applications and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-methylquinoline has been reported in the literature, with the Doebner–von Miller reaction protocol being the most effective . This protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-5-amine is represented by the linear formula C10H10N2 . It has a molecular weight of 158.2 .Chemical Reactions Analysis
The chemical reactions involving 2-Methylquinolin-5-amine are primarily related to its synthesis. The Doebner–von Miller reaction protocol is a key method for its synthesis .Physical And Chemical Properties Analysis
2-Methylquinolin-5-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique
Activité anticancéreuse
2-Méthylquinolin-5-amine : a été évaluée pour son potentiel en tant qu'agent anticancéreux. Une étude a montré que des dérivés de ce composé, en particulier la 2-chloro-8-méthyl-N-(quinolin-5-yl)quinolin-4-amine, présentent une activité inhibitrice contre les lignées cellulaires de cancer du poumon non à petites cellules avec une concentration inhibitrice (CI50) de 29,4 µM . Les études d'amarrage moléculaire suggèrent que ces composés ont une énergie de liaison inférieure avec les protéines clés de la voie PI3K/AKT/mTOR, qui est importante dans la prolifération du cancer .
Propriétés antimicrobiennes
Les dérivés de la quinoléine, y compris la This compound, sont connus pour posséder des propriétés antimicrobiennes. Ces composés auraient une bonne activité contre diverses espèces microbiennes Gram-positives et Gram-négatives. L'activité antimicrobienne est attribuée à la substitution sur le cycle pyridine hétérocyclique .
Effets antipaludiques
La partie quinoléine est un composant bien connu des médicaments antipaludiques. La This compound et ses dérivés font partie d'une classe de composés qui ont été largement utilisés dans le traitement du paludisme. Ces composés sont connus pour inhiber la synthèse de l'ADN en ciblant la gyrase de l'ADN bactérien et la topoisomérase de type IV, ce qui entraîne la mort des bactéries .
Antidépresseur et anticonvulsivant
Les dérivés de la quinoléine sont également étudiés pour leurs effets antidépresseurs et anticonvulsivants. Les hétérocycles contenant de l'azote comme la This compound sont des motifs structuraux importants dans les composés bioactifs qui peuvent influencer le système nerveux central .
Applications antivirales
Le cadre structurel des quinoléines, y compris la This compound, a été utilisé dans le développement d'agents antiviraux. Ces composés se sont montrés prometteurs pour inhiber la réplication de divers virus, contribuant au traitement des infections virales .
Anti-inflammatoire et antioxydant
This compound : les dérivés ont été étudiés pour leurs propriétés anti-inflammatoires et antioxydantes. Ces activités sont cruciales dans la prise en charge des maladies chroniques et dans la prévention des dommages cellulaires liés au stress oxydatif .
Agents antihypertenseurs
Le noyau quinoléine est présent dans plusieurs agents antihypertenseurs. Des composés comme la This compound sont étudiés pour leur potentiel à agir comme vasodilatateurs ou inhibiteurs d'enzymes qui régulent la pression artérielle .
Activité inhibitrice de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes (PDGF)
Certains dérivés de la quinoléine se sont avérés inhiber les tyrosine kinases du récepteur du PDGF, qui jouent un rôle dans divers processus cellulaires, notamment la croissance, la survie et la différenciation. La This compound pourrait être un échafaudage clé dans le développement de nouveaux médicaments ciblant ces récepteurs .
Safety and Hazards
The safety information for 2-Methylquinolin-5-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mécanisme D'action
Target of Action
The primary targets of 2-Methylquinolin-5-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
2-Methylquinolin-5-amine interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that 2-Methylquinolin-5-amine has a lesser binding energy with the proteins in this pathway, indicating a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 2-Methylquinolin-5-amine . This pathway is involved in cell cycle regulation, and its disruption can lead to apoptosis and reduced cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of 2-Methylquinolin-5-amine, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has been predicted to satisfy the ADME profile . It has about 100% human oral absorption and satisfies the Lipinski rule of five . Other properties such as log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .
Result of Action
The molecular and cellular effects of 2-Methylquinolin-5-amine’s action include the inhibition of cell proliferation in certain cancer cell lines. For example, it has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM .
Analyse Biochimique
Biochemical Properties
It is known that quinoline compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and properties of the quinoline compound and the biomolecule it interacts with .
Cellular Effects
Some quinoline compounds have been found to have significant effects on various types of cells and cellular processes . For instance, some quinoline compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLQFMTPYHZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202802 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54408-50-3 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Methylquinolin-5-amine highlighted in the research?
A1: The research primarily focuses on utilizing 2-Methylquinolin-5-amine as a starting material for synthesizing various methyl-substituted 1,7-phenanthroline derivatives. [, ] This is achieved through a one-pot, three-component condensation reaction involving 2-Methylquinolin-5-amine, aromatic aldehydes, and cyclic 1,3-diketones. []
Q2: Why is the synthesis of methyl-substituted 1,7-phenanthroline derivatives significant?
A2: While the provided research doesn't delve into the specific applications of these derivatives, 1,7-phenanthroline derivatives are known to possess diverse biological activities and are often used as ligands in coordination chemistry. [] The synthesis method described offers a route to potentially access novel derivatives with altered properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


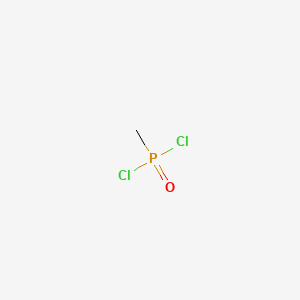


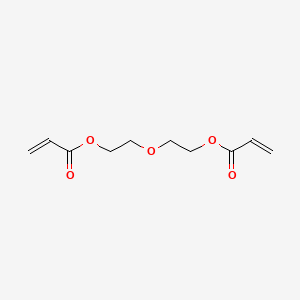
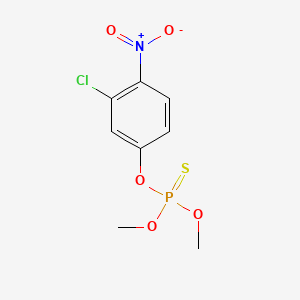

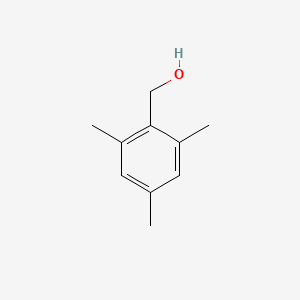
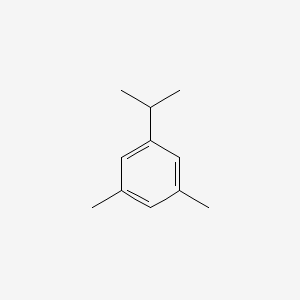
![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)
